![molecular formula C18H20N4O3 B14288118 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide CAS No. 140887-68-9](/img/structure/B14288118.png)
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide is an organic compound that features a complex structure with both hydrazone and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide typically involves the reaction of 4-nitrophenylhydrazine with a suitable carbonyl compound, followed by the addition of N-phenylbutanamide. The reaction conditions often require the use of a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The hydrazone linkage can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of the corresponding amine from the hydrazone.
Substitution: Introduction of halogen atoms or other substituents onto the aromatic rings.
科学的研究の応用
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create more complex molecules.
Biology: Potential use in the development of new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the hydrazone linkage can form hydrogen bonds and interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-[2-(4-aminophenyl)hydrazinylidene]-N-phenylbutanamide: Similar structure but with an amine group instead of a nitro group.
2,2-Dimethyl-3-[2-(4-chlorophenyl)hydrazinylidene]-N-phenylbutanamide: Contains a chlorine substituent on the aromatic ring.
2,2-Dimethyl-3-[2-(4-methylphenyl)hydrazinylidene]-N-phenylbutanamide: Features a methyl group on the aromatic ring.
Uniqueness
2,2-Dimethyl-3-[2-(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide is unique due to the presence of both nitro and hydrazone functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and application in various fields.
特性
CAS番号 |
140887-68-9 |
|---|---|
分子式 |
C18H20N4O3 |
分子量 |
340.4 g/mol |
IUPAC名 |
2,2-dimethyl-3-[(4-nitrophenyl)hydrazinylidene]-N-phenylbutanamide |
InChI |
InChI=1S/C18H20N4O3/c1-13(20-21-15-9-11-16(12-10-15)22(24)25)18(2,3)17(23)19-14-7-5-4-6-8-14/h4-12,21H,1-3H3,(H,19,23) |
InChIキー |
ZBUNAXPCSMUGJT-UHFFFAOYSA-N |
正規SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C(C)(C)C(=O)NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-nitro-4-[(2-phenylethenyl)thio]-](/img/structure/B14288040.png)
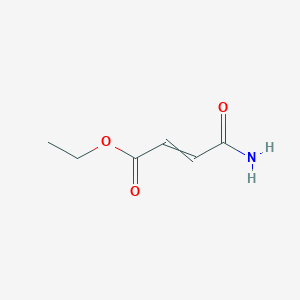
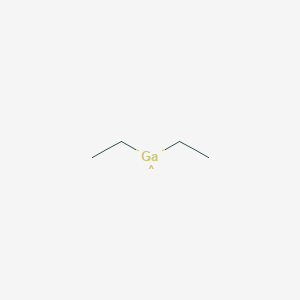
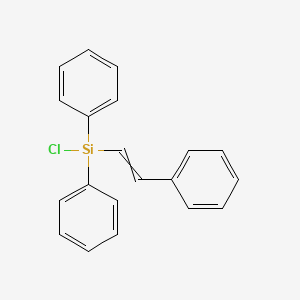
![(Bicyclo[4.1.0]hept-2-ene-7,7-diyl)bis(trimethylsilane)](/img/structure/B14288059.png)

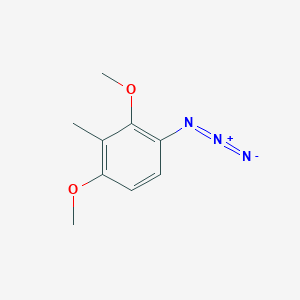
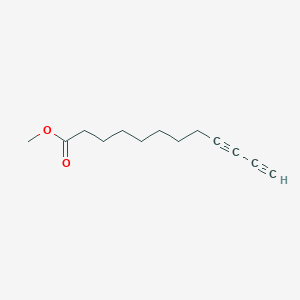

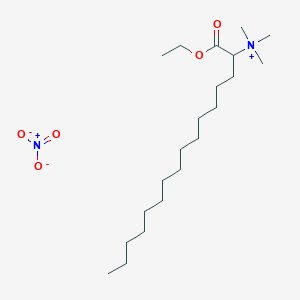
![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)

![4-Methyl-1-phenyl-3-(pyridin-3-yl)pyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14288107.png)

